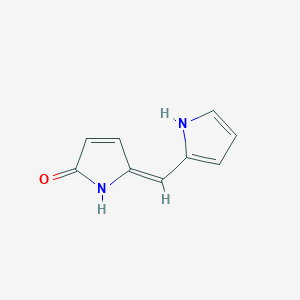
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrrol-2-one ring, which is a similar structure with a carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one typically involves the condensation of pyrrole-2-carbaldehyde with pyrrol-2-one under basic or acidic conditions. Common reagents used in this reaction include:
- Pyrrole-2-carbaldehyde
- Pyrrol-2-one
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simple five-membered aromatic ring with one nitrogen atom.
Pyrrol-2-one: A similar structure with a carbonyl group.
Pyrrole-2-carbaldehyde: A pyrrole derivative with an aldehyde group.
Uniqueness
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one is unique due to its specific structure, which combines the features of both pyrrole and pyrrol-2-one. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H8N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6,10H,(H,11,12)/b8-6+ |
Clave InChI |
WPEBABGRWCOYGC-SOFGYWHQSA-N |
SMILES isomérico |
C1=CNC(=C1)/C=C/2\C=CC(=O)N2 |
SMILES canónico |
C1=CNC(=C1)C=C2C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


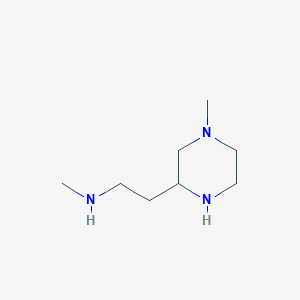

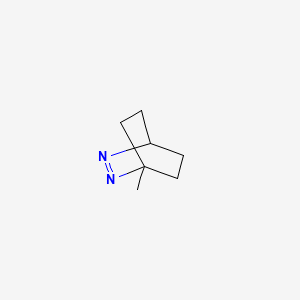
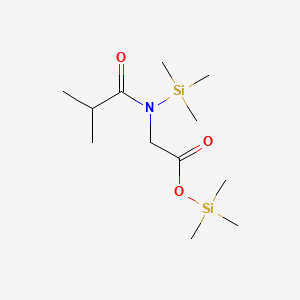
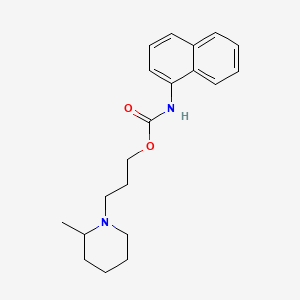
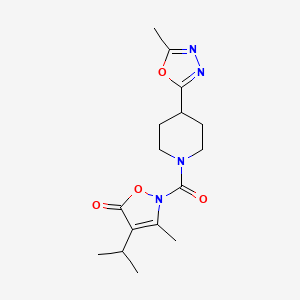
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
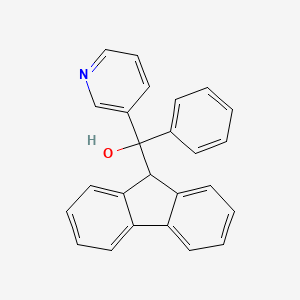
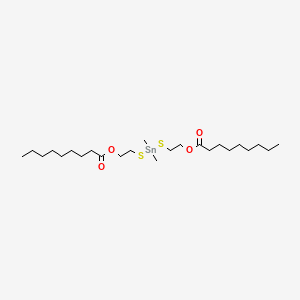

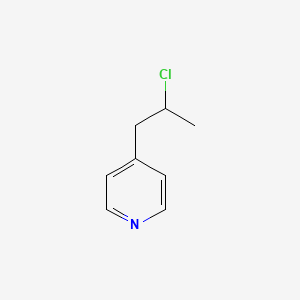
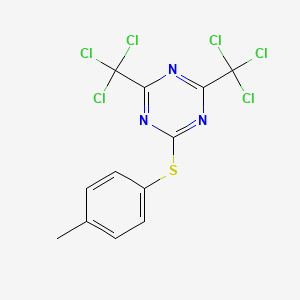

![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
